molecular formula C42H44N4O8 B039353 Bpd-MA CAS No. 113719-89-4

Bpd-MA

カタログ番号 B039353
CAS番号: 113719-89-4
分子量: 732.8 g/mol
InChIキー: UYFSAPNRJIQXGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bpd-MA is a synthetic compound that has been widely used in scientific research for its ability to selectively bind to certain proteins, particularly those involved in cancer and inflammation.

科学的研究の応用

Neurobiology and Neurocognitive Processes

  • Neurobiological Underpinnings : BPD is influenced by diverse neurobiological factors, including endogenous stress hormones and neurometabolism, which contribute to its complex clinical phenotype. These factors are explored using various techniques to study alterations in brain systems, focusing on areas such as neuroendocrinology, structural neuroimaging, and functional neuroimaging (Ruocco & Carcone, 2016).
  • Executive Neurocognition and Memory : Disruptions in executive neurocognition and memory systems have been proposed as underlying aspects of BPD. This is crucial in understanding the disorder’s development, diagnostic boundaries, and interventions (Fertuck, Lenzenweger, Clarkin, Hoermann, & Stanley, 2006).

Psychological Treatment and mHealth

  • mHealth Applications : There’s a focus on developing mHealth applications to aid BPD patients. These include biofeedback e-coaching apps helping patients recognize and regulate their emotions. Research in this area incorporates a 'design science' approach, providing requirements for a real-time biofeedback tool for psychiatric patients (Derks, Visser, Bohlmeijer, & Noordzij, 2017).
  • Effectiveness of Psychological Treatments : Systematic reviews and economic evaluations have demonstrated the cost-effectiveness of evidence-based psychotherapies for BPD. These treatments significantly reduce healthcare costs while effectively managing BPD symptoms (Meuldijk, McCarthy, Bourke, & Grenyer, 2017).

Genetic and Neuroimaging Research

  • Genetic Research : Studies suggest moderate to high heritability for BPD, but the understanding of its genetic architecture is limited. Future research in imaging genetics and epigenetics promises to elucidate BPD’s pathophysiology (Bassir Nia, Eveleth, Gabbay, Hassan, Zhang, & Perez-Rodriguez, 2018).
  • Neuroimaging Studies : Neuroimaging has revealed volumetric decreases in the hippocampus and amygdala in BPD patients. These changes are proposed as potential endophenotypes, helping to understand the neurobiological basis of the disorder (Ruocco, Amirthavasagam, & Zakzanis, 2012).

Emotion Regulation and Dysregulation

  • Emotion Regulation : Dysregulation in emotion is a central feature of BPD. Dialectical Behavior Therapy (DBT) is noted for its effectiveness in treating emotion dysregulation in BPD, balancing acceptance and change through cognitive-behavioral and Zen principles (McMain, Korman, & Dimeff, 2001).

Comorbidity and Public Health

  • Comorbidity Studies : BPD often coexists with various psychiatric disorders and physical comorbidities. Association rule mining techniques have been applied to clinical databases to understand these associations, highlighting the need for comprehensive care in BPD treatment (Shen, Hu, & Hu, 2017).

特性

CAS番号

113719-89-4

製品名

Bpd-MA

分子式

C42H44N4O8

分子量

732.8 g/mol

IUPAC名

3-[9-(2-carboxyethyl)-15-ethenyl-20,21-bis(ethoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid

InChI

InChI=1S/C42H44N4O8/c1-8-24-21(4)29-17-30-22(5)25(12-15-37(47)48)32(43-30)19-33-26(13-16-38(49)50)23(6)31(44-33)18-35-28-14-11-27(40(51)53-9-2)39(41(52)54-10-3)42(28,7)36(46-35)20-34(24)45-29/h8,11,14,17-20,39,44-45H,1,9-10,12-13,15-16H2,2-7H3,(H,47,48)(H,49,50)

InChIキー

UYFSAPNRJIQXGN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(=CC=C2C1(C3=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C6C(=C(C(=CC2=N3)N6)C)CCC(=O)O)CCC(=O)O)C)C)C=C)C)C(=O)OCC

正規SMILES

CCOC(=O)C1C(=CC=C2C1(C3=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C6C(=C(C(=CC2=N3)N6)C)CCC(=O)O)CCC(=O)O)C)C)C=C)C)C(=O)OCC

同義語

18-ethenyl-4,4a-dihydro-3,4-bis(methoxycarbonyl)-4a,8,14,19-tetramethyl-23H,25H-benzo(b)porphine-9,13-dipropanoic acid monomethyl ester
benzoporphyrin derivative monoacid ring A
BPD verteporfin
BPD-MA
verteporfin
verteporphin
Visudyne

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bpd-MA
Reactant of Route 2
Bpd-MA
Reactant of Route 3
Bpd-MA
Reactant of Route 4
Bpd-MA
Reactant of Route 5
Bpd-MA
Reactant of Route 6
Bpd-MA

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。